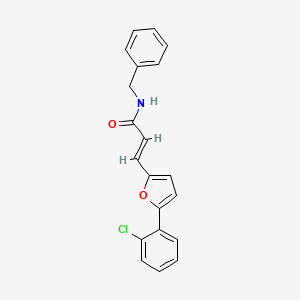

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

説明

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzyl group, a 2-chlorophenyl-substituted furan ring, and an acrylamide backbone. The 2-chlorophenyl and furan moieties are critical for interactions with biological targets, as seen in similar molecules .

特性

CAS番号 |

853356-05-5 |

|---|---|

分子式 |

C20H16ClNO2 |

分子量 |

337.8 g/mol |

IUPAC名 |

(E)-N-benzyl-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H16ClNO2/c21-18-9-5-4-8-17(18)19-12-10-16(24-19)11-13-20(23)22-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)/b13-11+ |

InChIキー |

YQDMRCDQPQYMFT-ACCUITESSA-N |

異性体SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |

正規SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

Synthesis of 5-(2-chlorophenyl)furan-2-carbaldehyde: This intermediate can be prepared by the Vilsmeier-Haack reaction of 2-chlorobenzaldehyde with furan.

Formation of 3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid: The aldehyde is then subjected to a Knoevenagel condensation with malonic acid to form the corresponding acrylic acid.

Amidation: The final step involves the reaction of the acrylic acid with benzylamine under appropriate conditions to yield N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

科学研究への応用

N-ベンジル-3-(5-(2-クロロフェニル)フラン-2-イル)アクリルアミドには、いくつかの科学研究への応用があります。

化学: 有機合成における構成要素として、および配位化学におけるリガンドとして使用されます。

生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性を研究されています。

医学: そのユニークな構造特徴により、治療薬としての可能性が調査されています。

科学的研究の応用

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

作用機序

類似化合物の比較

類似化合物

N-ベンジル-3-(5-(4-クロロフェニル)フラン-2-イル)アクリルアミド: 塩素原子の位置が異なる同様の構造。

N-ベンジル-3-(5-(2-ブロモフェニル)フラン-2-イル)アクリルアミド: 塩素の代わりに臭素置換基。

N-ベンジル-3-(5-(2-メチルフェニル)フラン-2-イル)アクリルアミド: 塩素の代わりにメチル置換基。

独自性

N-ベンジル-3-(5-(2-クロロフェニル)フラン-2-イル)アクリルアミドは、フェニル環上の塩素原子の特定の位置が、その反応性と結合特性に影響を与えるため、ユニークです。この構造的特徴は、その類似体と比較して、独特の化学的および生物学的活性を生み出す可能性があります。

類似化合物との比較

Data Tables

Table 2: Substituent Effects on Activity

Discussion of Key Findings

- 2-Chlorophenyl vs. Dichlorophenyl : The 2-chlorophenyl group in the target compound may offer steric advantages over 3,4-dichlorophenyl in enzyme binding, as seen in LGH00045’s low IC50 . However, dichlorophenyl analogs () could exhibit broader target interactions due to increased lipophilicity .

- Acrylamide vs. Heterocyclic Cores : Acrylamide derivatives (e.g., ) prioritize flexibility and hydrogen bonding, while triazolothiadiazoles () leverage rigid heterocycles for potent inhibition .

- Functional Group Trade-offs: Cyano groups () enhance electron withdrawal but may introduce toxicity risks, whereas morpholino groups () improve solubility without compromising stability .

生物活性

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide belongs to the acrylamide class of compounds, characterized by the presence of a furan ring and a benzyl group. The chlorophenyl substituent is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The above table summarizes the MIC values for several tested microorganisms, indicating that the compound has varying levels of efficacy against different pathogens.

Anticancer Activity

The anticancer potential of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has been explored in several studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study: MCF-7 Breast Cancer Cells

In a study evaluating the effects on MCF-7 breast cancer cells:

-

Caspase Activation : Treatment with N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide resulted in a significant increase in caspase-3 activity, indicating apoptosis induction.

Treatment Concentration (µM) Caspase-3 Activity (fold increase) Control 1.0 5 4.5 10 7.0

The above data illustrates the dose-dependent activation of caspase-3, reinforcing the compound's potential as an anticancer agent.

The proposed mechanism for the biological activity of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves:

- Interaction with Target Proteins : The compound may bind to specific proteins involved in cell survival pathways, leading to altered signaling cascades.

- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.

- Cell Cycle Arrest : Evidence suggests that treatment can cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。